molecular formula C23H21F6N3O2 B606359 BRD9185 CAS No. 2057420-29-6

BRD9185

カタログ番号: B606359
CAS番号: 2057420-29-6
分子量: 485.4304
InChIキー: FYPZBZFXJUJJRA-AQNXPRMDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Global Health Significance of Plasmodium Parasite Research

Malaria remains a formidable global health challenge, with hundreds of millions of cases and hundreds of thousands of deaths reported annually. who.intplos.org The World Health Organization (WHO) African Region bears the highest burden, accounting for a disproportionate number of cases and deaths, with children under five being the most vulnerable population. who.int The disease is caused by protozoan parasites of the Plasmodium genus, with P. falciparum being the most lethal and prevalent, particularly in Africa. who.intnih.gov P. vivax is another major species, responsible for a large number of cases in many regions outside of Africa. news-medical.netmdpi.com

The persistent threat of malaria is exacerbated by the parasite's ability to develop resistance to existing antimalarial drugs, including frontline artemisinin-based combination therapies (ACTs). mdpi.comscispace.com This growing resistance undermines control efforts and highlights the urgent need for novel drugs with different mechanisms of action. nih.govacs.org Research into the fundamental biology of the Plasmodium parasite is therefore critical to identify new vulnerabilities and develop next-generation therapies to overcome resistance and move towards the goal of malaria eradication. mdpi.comasm.org

Strategic Importance of Dihydroorotate Dehydrogenase (DHODH) as a Research Target in Plasmodium

A key strategy in modern antimalarial drug discovery is the identification of essential parasite-specific biochemical pathways that can be selectively targeted. acs.orgresearchgate.net One such validated and highly promising target is the enzyme dihydroorotate dehydrogenase (DHODH). scispace.comnih.gov DHODH is the fourth and only redox enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate (DHO) to orotate. mdpi.comacs.org

The strategic importance of Plasmodium falciparum DHODH (PfDHODH) stems from a crucial metabolic vulnerability of the parasite. researchgate.netresearchgate.net Unlike their human hosts, who can produce pyrimidines through both de novo synthesis and salvage pathways, Plasmodium parasites lack the necessary salvage enzymes during their blood stage and are entirely dependent on the de novo pathway for the synthesis of pyrimidines, which are essential for DNA and RNA production. mdpi.comnih.govresearchgate.net This dependency makes PfDHODH an essential enzyme for parasite survival and proliferation. researchgate.netnih.gov

Furthermore, the inhibitor-binding site of PfDHODH is structurally divergent from the human DHODH enzyme. nih.govmdpi.com This structural difference allows for the design of species-selective inhibitors that can potently block the parasite enzyme with minimal effect on the human counterpart, offering a potential therapeutic window. researchgate.netnih.gov The inhibition of PfDHODH effectively starves the parasite of pyrimidines, halting its growth and replication. researchgate.netpatsnap.com

Overview of BRD9185 as a Key Investigational Compound in DHODH Inhibition Studies

This compound is a potent, novel inhibitor of P. falciparum dihydroorotate dehydrogenase (PfDHODH) that belongs to a distinct chemical class of azetidine-2-carbonitriles. guidetomalariapharmacology.orgimmune-system-research.com It was identified through diversity-oriented synthesis efforts aimed at discovering new antimalarial agents. medkoo.com As an investigational compound, this compound has demonstrated significant activity against the parasite, representing a new structural class of DHODH inhibitors with potential as antimalarial drugs. medkoo.com

Research findings highlight its potent in vitro activity against multidrug-resistant blood-stage P. falciparum parasites. medkoo.commedchemexpress.com Studies have shown that this compound is curative in a P. berghei mouse model of malaria after only a few doses, indicating its efficacy in vivo. medkoo.commedchemexpress.com The compound exhibits a long half-life and low clearance in mouse models, which are favorable pharmacokinetic properties for a potential drug candidate. medkoo.com The discovery and characterization of this compound underscore the value of targeting PfDHODH and provide a new chemical scaffold for the development of future antimalarial therapies. medkoo.comresearchgate.net

Research Findings for this compound

ParameterValueReference
Chemical ClassAzetidine-2-carbonitrile guidetomalariapharmacology.org
Target EnzymePlasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) immune-system-research.com
In Vitro Activity (EC50 against multidrug-resistant parasites)16 nM (0.016 µM) medkoo.commedchemexpress.commedchemexpress.com
In Vivo EfficacyCurative in a P. berghei mouse model after three doses medkoo.commedchemexpress.comresearchgate.net
Pharmacokinetics (in mice)Long half-life (15h), low clearance medkoo.com

特性

CAS番号

2057420-29-6

分子式

C23H21F6N3O2

分子量

485.4304

IUPAC名

(2S,3S,4S)-3-(3',4'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide

InChI

InChI=1S/C23H21F6N3O2/c1-2-9-31-21(34)32-18(11-30)20(19(32)12-33)14-5-3-13(4-6-14)15-7-8-16(22(24,25)26)17(10-15)23(27,28)29/h3-8,10,18-20,33H,2,9,12H2,1H3,(H,31,34)/t18-,19-,20+/m1/s1

InChIキー

FYPZBZFXJUJJRA-AQNXPRMDSA-N

SMILES

O=C(NCCC)N1[C@H](CO)[C@@H](C(C=C2)=CC=C2C3=CC=C(C(F)(F)F)C(C(F)(F)F)=C3)[C@H]1C#N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BRD9185;  BRD-9185;  BRD 9185.

製品の起源

United States

Discovery and Early Development of Brd9185

Identification through Diversity-Oriented Synthesis (DOS)

The journey to BRD9185 began with the screening of a vast collection of compounds generated through Diversity-Oriented Synthesis (DOS). nih.govresearchgate.netnih.gov DOS is a powerful strategy in chemical biology and drug discovery that aims to create a library of structurally diverse and complex small molecules, often inspired by natural products. broadinstitute.orgsouralgroup.com Unlike traditional combinatorial chemistry, which typically produces large numbers of similar compounds, DOS focuses on generating a wide range of molecular scaffolds and stereochemical arrangements to explore a larger and more varied chemical space. broadinstitute.orgsouralgroup.commskcc.org

From the screening of a DOS library containing approximately 100,000 unique compounds against the malaria parasite Plasmodium falciparum, a series of bicyclic azetidines showed promising activity. acs.orgharvard.edu This initial high-throughput screening identified novel chemical structures with activity against multiple stages of the parasite's life cycle, providing a critical starting point for a new antimalarial drug discovery program. nih.govresearchgate.netnih.gov The modular and efficient nature of the DOS approach was instrumental in uncovering these key interactions that would otherwise be difficult to find. researchgate.netbroadinstitute.org

Lead Compound Identification and Optimization Strategies

Following the initial screening, the compound BRD7539 was identified as a potent "hit" and selected as the lead compound for further development. researchgate.netacs.org BRD7539, an azetidine-2-carbonitrile with three defined stereocenters, demonstrated significant activity against both multidrug-resistant asexual blood-stage (P. falciparum, Dd2 strain) and liver-stage (P. berghei) parasites. nih.govacs.org However, it showed no activity against the sexual blood stages responsible for transmission. nih.gov

The optimization process centered on enhancing the properties of BRD7539 through a detailed exploration of its structure-activity relationships (SAR). nih.govacs.org Researchers resynthesized the core azetidine structure to confirm its biological activity and to serve as a template for creating analogues. researchgate.netacs.org Key optimization strategies included:

Modification of the Azetidine Core: The synthesis involved deallylation of a protected azetidine core, followed by capping the nitrogen atom with propyl isocyanate to form a urea moiety. nih.govacs.org

Diversification: After deprotection of the core, diversification was achieved at the para-bromo position through chemical reactions like the Heck alkynylation and Suzuki reaction, allowing for the introduction of various chemical groups. nih.govacs.org

This systematic optimization led to the creation of this compound (also referred to as compound 27 in scientific literature). acs.org this compound retained the high potency of the lead compound while exhibiting superior pharmacokinetic properties, making it a more suitable candidate for in vivo studies. researchgate.netacs.org

Table 1: In Vitro Potency of Lead vs. Optimized Compound
CompoundDescriptionEC₅₀ against P. falciparum (Dd2 strain) (μM)
BRD7539Lead Compound0.010
This compoundOptimized Compound0.016

EC₅₀ represents the concentration of a drug that gives a half-maximal response. Data sourced from nih.govacs.org.

Further characterization revealed that this compound possesses favorable pharmacokinetic properties in mouse models, a critical factor for its potential as a drug candidate.

Table 2: Pharmacokinetic Properties of this compound in Mice
ParameterValue
Half-life (t₁/₂)15 hours
Oral Bioavailability (F%)94%
Clearance0.40 mL/min/kg
Plasma Protein Binding (Mouse & Human)>99%

Data sourced from acs.org.

Evolution of Azetidine-2-carbonitriles as a Distinct Chemical Class

The discovery and optimization of this compound established azetidine-2-carbonitriles as a novel and potent chemical class of antimalarial agents. nih.govacs.orgnih.gov These compounds are distinguished by their specific mechanism of action: the inhibition of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. researchgate.netacs.orgguidetopharmacology.org This enzyme is crucial for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA synthesis in the parasite. nih.govnih.gov As the malaria parasite cannot salvage pyrimidines from its host, inhibiting PfDHODH effectively halts its growth and replication. guidetopharmacology.org

The azetidine-2-carbonitrile series is structurally distinct from other known classes of PfDHODH inhibitors, such as triazolopyrimidines and thiophene-2-carboxamides. guidetopharmacology.org The validation of this new class was reinforced by several key findings:

Potency and Selectivity: The series demonstrates high potency against multidrug-resistant strains of P. falciparum and is highly selective for the parasite's DHODH enzyme over the human equivalent. nih.govacs.org

Stereospecific Activity: Structure-activity relationship studies revealed that the biological activity is highly dependent on the compound's stereochemistry. Of the eight possible stereoisomers of the lead compound BRD7539, only two were found to be active, highlighting a specific and well-defined interaction with the target protein. nih.govresearchgate.net

In Vivo Efficacy: this compound demonstrated curative efficacy in a P. berghei mouse model of malaria, achieving a sterile cure after only three doses. nih.govacs.orgnih.gov

Collectively, these findings confirm that azetidine-2-carbonitriles represent a promising and distinct class of inhibitors, validating PfDHODH as a viable target for the development of new antimalarial therapies. acs.orgacs.org

Molecular and Biochemical Characterization of Brd9185 Activity

Enzymatic Inhibition Profile against Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

BRD9185 demonstrates potent inhibitory activity against the PfDHODH enzyme. nih.gov In biochemical assays using the recombinant P. falciparum enzyme, this compound exhibits a half-maximal inhibitory concentration (IC50) in the low nanomolar range. acs.orgacs.org This potent enzymatic inhibition translates to effective growth inhibition of the parasite, with an EC50 of 16 nM against multidrug-resistant (Dd2) strains of P. falciparum in in vitro blood-stage growth assays. nih.govmedchemexpress.com

TargetAssay TypeValue
Recombinant P. falciparum DHODHBiochemical Inhibition (IC50)0.012 µM
P. falciparum (Dd2 strain)Whole-Cell Growth Inhibition (EC50)0.016 µM

The inhibitory activity of compounds like this compound against PfDHODH is typically determined using in vitro biochemical assays that monitor the enzyme's catalytic activity. nih.govacs.org These assays utilize a recombinant form of the PfDHODH enzyme. acs.org The fundamental reaction catalyzed by DHODH is the oxidation of L-dihydroorotate (DHO) to orotate, which is the only redox reaction in the de novo pyrimidine biosynthesis pathway. acs.orgresearchgate.net

The assay measures the rate of this conversion in the presence and absence of the inhibitor. PfDHODH is a class 2 DHODH, meaning it is a membrane-associated, flavin mononucleotide (FMN)-dependent enzyme that uses a quinone as its physiological electron acceptor. researchgate.netnih.govportlandpress.com The assay mixture therefore generally contains the DHO substrate, the FMN cofactor, and a suitable electron acceptor like coenzyme Q (CoQ) or a synthetic analogue such as decylubiquinone. researchgate.netresearchgate.net Enzyme activity can be monitored by various methods, such as spectrophotometrically tracking the reduction of the electron acceptor or the formation of orotate. The half-maximal inhibitory concentration (IC50) is then calculated by measuring the enzyme's activity across a range of inhibitor concentrations. acs.org

Mechanism of PfDHODH Catalysis and this compound Intervention

PfDHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway. nih.govresearchgate.net The catalytic mechanism is a two-site ping-pong process involving two distinct half-reactions. acs.orgnih.gov In the first half-reaction, which occurs within the core of the enzyme's α/β barrel structure, dihydroorotate is oxidized to orotate, with the concomitant reduction of the FMN cofactor to FMNH₂. acs.orgnih.gov In the second half-reaction, the reduced FMNH₂ is re-oxidized back to FMN by transferring electrons to a quinone electron acceptor, which binds at a separate site. acs.orgnih.gov This second site, the ubiquinone binding tunnel, is formed at the interface of the N-terminal helices and the main α/β-barrel domain. researchgate.net this compound exerts its effect by inhibiting this essential enzymatic activity, thereby disrupting pyrimidine synthesis. nih.gov

Pyrimidines are fundamental precursors required for the synthesis of DNA, RNA, glycoproteins, and phospholipids, making them indispensable for cellular proliferation and survival. nih.govnih.gov Unlike their human hosts, who can acquire pyrimidines through both de novo synthesis and salvage pathways, Plasmodium parasites lack the necessary genes for pyrimidine salvage. nih.govnih.gov Consequently, the parasite is entirely dependent on the de novo biosynthesis pathway to produce the pyrimidines necessary for its rapid growth and replication, particularly during the blood stage of infection. nih.govnih.gov DHODH catalyzes a rate-limiting step in this essential pathway. nih.gov This absolute reliance makes PfDHODH a highly vulnerable and attractive target for antimalarial chemotherapy, as its inhibition leads directly to parasite death. researchgate.netportlandpress.comasm.org

While specific X-ray crystallography studies to fully detail the binding mode of this compound to PfDHODH are reported to be underway, its mechanism can be inferred from its potent and selective activity and data on other PfDHODH inhibitors. researchgate.net Inhibitors of PfDHODH typically bind in a hydrophobic tunnel that serves as the binding site for the ubiquinone co-substrate. nih.govresearchgate.net This site is adjacent to the FMN cofactor and is formed between the N-terminal helices and the enzyme's core barrel structure. nih.govresearchgate.net The binding of other inhibitor classes, such as the triazolopyrimidines, involves π-stacking interactions with hydrophobic residues like Phenylalanine-188 and Phenylalanine-227, as well as hydrogen bonds with nearby residues. nih.govportlandpress.com It is proposed that this compound, as a member of the azetidine-2-carbonitrile class, also targets this ubiquinone binding site, a hypothesis supported by its competitive action with the analogue decylubiquinone. researchgate.net

Role of DHODH in Plasmodium Pyrimidine Biosynthesis Pathway

Orthologue Selectivity Profile: Plasmodium DHODH versus Human DHODH

A critical feature of a viable drug target is the potential for selective inhibition of the parasite enzyme over its human counterpart. This compound exhibits an exceptional selectivity profile. nih.gov While it is a potent inhibitor of PfDHODH, it shows negligible activity against human DHODH (HsDHODH), with an IC50 value greater than 50 µM. acs.orgacs.org This represents a selectivity window of over 4000-fold.

Enzyme OrthologueIC50Selectivity (HsDHODH/PfDHODH)
Plasmodium falciparum DHODH0.012 µM>4166-fold
Human DHODH>50 µM

This high degree of selectivity is attributed to significant structural dissimilarities between the parasite and human enzymes, particularly within the inhibitor binding pocket. nih.govnih.gov The ubiquinone binding site of PfDHODH is known to be structurally divergent from the mammalian orthologue. researchgate.net Key amino acid differences in this region mean that interactions essential for potent binding to the parasite enzyme are absent in the human version. nih.govrcsb.org This lack of conservation in the inhibitor binding site allows for the design of molecules like this compound that selectively target the parasite. nih.gov Furthermore, the presence of pyrimidine salvage pathways in human cells provides an additional layer of selectivity, as human cells are not solely reliant on de novo synthesis and can better tolerate DHODH inhibition. nih.govresearchgate.net

Cellular and Parasitological Efficacy Studies in Vitro

Assessment of BRD9185 Activity Against Plasmodium falciparum Blood-Stage Parasites

Studies have evaluated the effectiveness of this compound in inhibiting the growth of P. falciparum during its asexual blood stage, which is responsible for the clinical manifestations of malaria. nih.govnih.govebi.ac.ukmedchemexpress.comacs.orgguidetomalariapharmacology.orgnih.govguidetomalariapharmacology.org This stage involves the replication of the parasite within red blood cells. guidetomalariapharmacology.org

Inhibition of Multi-Drug Resistant P. falciparum Strains

This compound has shown potent in vitro activity against multidrug-resistant strains of P. falciparum. nih.govnih.govebi.ac.ukmedchemexpress.comacs.orgnih.gov Specifically, it has been tested against the Dd2 strain, which is known to be resistant to several antimalarial drugs including chloroquine, pyrimethamine, and mefloquine. guidetomalariapharmacology.org Optimized compound this compound demonstrated an EC50 of 0.016 μM against multidrug-resistant blood-stage parasites in vitro. nih.govnih.govebi.ac.ukmedchemexpress.comacs.org This indicates a high level of potency against resistant strains.

Phenotypic Blood-Stage Growth Inhibition Assays

The activity of this compound against P. falciparum blood stages has been assessed using phenotypic blood-stage growth inhibition assays. nih.govacs.orgnih.govresearchgate.net These assays model a human blood-stage infection and are used to determine the concentration of a compound required to inhibit parasite growth by 50% (EC50). nih.govacs.orgnih.gov this compound's potency, as indicated by its low EC50 value against resistant strains, was determined through this method. nih.govnih.govebi.ac.ukmedchemexpress.comacs.org

Table 1: In Vitro Activity of this compound Against P. falciparum Blood-Stage Parasites

P. falciparum StrainAssay MethodEC50 (μM)
Dd2 (Multidrug-Resistant)Phenotypic Growth Inhibition Assay0.016

Note: Data compiled from cited sources.

Activity Against Plasmodium Liver-Stage Parasites

While the primary focus of some studies has been on the blood stage, the activity of related compounds and the potential of DHODH inhibitors like this compound against Plasmodium liver stages have also been explored. guidetomalariapharmacology.orgguidetomalariapharmacology.orgmalariaworld.org The liver stage is an essential part of the parasite's life cycle, occurring before the blood stage and representing a target for preventing infection. malariaworld.org Although this compound itself is primarily highlighted for its blood-stage activity against resistant strains, the target it inhibits, DHODH, has been associated with activity against both blood and liver stages in related compounds. semanticscholar.org For instance, a related azetidine-2-carbonitrile compound, BRD7539, was reported to have potent activity against both multidrug-resistant asexual blood-stage (P. falciparum, Dd2 strain, EC50 = 0.010 μM) and liver-stage (P. berghei, EC50 = 0.015 μM) parasites. nih.govacs.org This suggests the potential for compounds in this class, including this compound, to exhibit activity against liver-stage parasites, although specific in vitro data for this compound against liver stages were not as prominently detailed as its blood-stage efficacy in the provided search results. P. berghei is a rodent malaria parasite often used to study liver-stage activity. nih.govmalariaworld.orgscientificarchives.com

Table 2: In Vitro Activity of a Related Compound (BRD7539) Against Plasmodium Liver-Stage Parasites

Parasite SpeciesLifecycle StageEC50 (μM)
P. bergheiLiver Stage0.015

Note: Data for BRD7539, a related compound, compiled from cited sources.

Preclinical Efficacy Investigations in Animal Models

Evaluation of BRD9185 in Plasmodium berghei Mouse Models of Malaria Infection

The compound this compound has been evaluated for its in vivo efficacy using mouse models infected with Plasmodium berghei. harvard.edufapesp.br Specifically, the ANKA strain of P. berghei, which can be genetically modified to express green fluorescent protein (GFP) and luciferase, is often used, allowing for sensitive monitoring of the parasite burden. harvard.edu CD-1 mice are a common outbred strain used for these studies due to their susceptibility to multiple rodent Plasmodium species. mdpi.comharvard.edu In these models, this compound demonstrated significant antimalarial activity. harvard.edufapesp.br

In studies using P. berghei-infected mice, this compound proved to be curative. fapesp.brthieme-connect.com A standard four-day treatment regimen is often employed to assess the ability of a compound to suppress parasitemia. mmv.org Research showed that treatment with this compound led to the complete clearance of parasites. immune-system-research.com In a blood-stage model of infection with P. berghei, mice treated with the compound were observed for up to 30 days, during which no parasites were detected, indicating a cure had been achieved. immune-system-research.com

Efficacy of this compound in Plasmodium berghei Mouse Model
Mouse StrainPlasmodium Species/StrainKey FindingSource
CD-1P. berghei (ANKA GFP-luc)Curative after a three-dose regimen. harvard.edufapesp.br
Not SpecifiedP. bergheiNo parasites detected for 30 days post-treatment. immune-system-research.com

The dynamics of a malaria infection involve a period of parasite growth, which, if left uncontrolled, can lead to severe disease. plos.org Effective antimalarial treatment rapidly reduces parasite density. nih.gov However, if even a small number of parasites survive treatment, a recrudescent infection can occur, where parasite numbers increase again after an initial decline. ird.fr Experiments designed to observe recrudescence are considered highly informative for understanding dose-response relationships. nih.gov

In the preclinical evaluation of this compound in the P. berghei mouse model, the compound was found to be curative. harvard.edufapesp.brthieme-connect.com Following treatment, parasites were cleared, and no recrudescence was observed within the 30-day follow-up period, suggesting that the treatment regimen was sufficient to eliminate the infection completely. immune-system-research.com

Structure-activity Relationships Sar and Computational Chemistry of Brd9185

Exploration of Structural Modifications and Their Impact on BRD9185 Activity

The core of this compound is the azetidine-2-carbonitrile scaffold nih.govresearchgate.net. Structural modifications around this core have been explored to understand their impact on activity and improve properties such as stability nih.gov. For instance, the addition of two -CF₃ groups on the distal phenyl ring in this compound (compound 27) resulted in activity and microsomal stability comparable to an earlier compound, BRD7539 nih.gov. Conversely, attempts to improve solubility by incorporating 4-pyridyl or 4-methanesulfonyl distal aryl groups (compounds 22 and 23) resulted in inactive compounds in vitro nih.gov. These findings highlight the sensitivity of the azetidine-2-carbonitrile scaffold to structural changes and provide insights into the specific requirements for potent PfDHODH inhibition nih.gov.

Qualitative Structure-Activity Relationship (SAR) Analysis of Azetidine-2-carbonitrile Scaffold

Qualitative SAR analysis involves correlating specific structural features of the azetidine-2-carbonitrile scaffold and its analogues with observed biological activity wm.edunih.gov. Studies have shown that the azetidine-2-carbonitrile framework itself is key to the antimalarial activity of this compound series nih.govresearchgate.net. Modifications to the substituents on the azetidine ring and the attached groups significantly influence the potency against P. falciparum nih.gov. For example, the nature and position of groups on the distal aryl ring are critical for activity and metabolic stability nih.gov. The presence of electron-withdrawing groups, such as trifluoromethyl groups, appears to be beneficial for microsomal stability nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling employs mathematical and statistical techniques to build predictive models that relate the chemical structure of compounds to their biological activity nih.govresearchgate.netresearchgate.net. This approach allows for the identification of molecular descriptors that are important for activity and can guide the design of new, more potent analogues researchgate.netresearchgate.netnih.gov. QSAR studies on azetidine-2-carbonitriles, including this compound, aim to develop models that can accurately predict the antimalarial activity of novel compounds based on their structural properties researchgate.net. Such models can help prioritize compounds for synthesis and experimental testing, accelerating the drug discovery process nih.govresearchgate.net. While specific detailed QSAR models for this compound were not extensively detailed in the search results, the application of QSAR to azetidine-2-carbonitriles for antimalarial activity has been reported researchgate.net.

Role of Stereochemistry in this compound Biological Performance

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of many drugs mdpi.comnih.govuou.ac.in. This compound possesses multiple stereocenters within its azetidine-2-carbonitrile core nih.gov. The specific stereochemical configuration of this compound is (2S,3S,4S) nih.govnih.gov. Studies on related azetidine carbonitriles have demonstrated that stereochemistry-based structure-activity relationships (SSARs) are significant, with only specific stereoisomers exhibiting activity nih.gov. For instance, an earlier compound, BRD7539, which also contains three contiguous stereocenters, showed that only two of eight possible stereoisomers were active nih.gov. This underscores the importance of the precise three-dimensional arrangement of substituents on the azetidine ring for effective binding to the PfDHODH enzyme and subsequent biological activity nih.govnih.gov.

Computational Approaches in this compound Lead Optimization and Mechanism Elucidation

Computational approaches are indispensable tools in modern drug discovery, assisting in the optimization of lead compounds and the elucidation of their mechanisms of action symeres.comschrodinger.comnih.gov. For this compound, computational methods complement experimental studies by providing insights into its interactions with the PfDHODH enzyme at a molecular level researchgate.netresearchgate.net.

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a receptor protein (PfDHODH) pensoft.netsourceforge.iorsc.orgnih.gov. Virtual screening utilizes molecular docking to search large databases of chemical compounds computationally and identify potential hits that are likely to bind to a target protein nih.govsourceforge.iorsc.orgnih.gov. These methodologies can be used to identify novel compounds with potential activity against PfDHODH or to evaluate the binding modes of this compound and its analogues researchgate.netresearchgate.net. Molecular docking studies can help rationalize the observed SAR by illustrating how different structural features of the azetidine-2-carbonitrile scaffold interact with the active site of the enzyme researchgate.netresearchgate.net.

In Silico Prediction of this compound Molecular Interactions

In silico methods, including molecular dynamics simulations and binding free energy calculations, can provide a more dynamic and detailed picture of the interactions between this compound and its target scitechnol.comnih.govjpionline.org. These methods can predict the stability of the protein-ligand complex and identify key residues involved in binding scitechnol.comjpionline.org. While specific detailed in silico interaction profiles for this compound were not extensively provided in the search results, such methods are commonly applied to understand the molecular basis of inhibition for compounds targeting enzymes like DHODH researchgate.netresearchgate.net. These predictions can further inform the design of optimized analogues with improved binding characteristics nih.govresearchgate.net.

Based on the available information, this compound is a potent PfDHODH inhibitor with an azetidine-2-carbonitrile scaffold. Its activity is highly dependent on specific structural features and stereochemistry. Computational methods like QSAR and molecular docking are valuable tools in understanding its SAR and guiding the design of improved antimalarial agents.

Data Table: this compound Activity

CompoundTargetIn vitro Activity (EC₅₀)In vivo Efficacy (P. berghei mouse model)PubChem CID
This compoundP. falciparum DHODH (Dd2 strain)0.016 µM nih.govresearchgate.netmedchemexpress.comCurative after three doses nih.govresearchgate.net121596187 nih.gov
BRD7539P. falciparum DHODH (Dd2 strain)0.010 µM nih.govNot specified in sourceNot found
BRD7539P. berghei (Liver-stage)0.015 µM nih.govNot specified in sourceNot found

Parasite Resistance Mechanisms to Dhodh Inhibitors in Research

Molecular Basis of Plasmodium Resistance to DHODH Inhibitors

In vitro studies have been crucial in identifying the genetic underpinnings of resistance to DHODH inhibitors. Research has consistently shown that resistance is primarily acquired through genetic modifications affecting the target enzyme itself. nih.gov These modifications allow the parasite to overcome the inhibitory action of the drug, ensuring the continued function of the vital de novo pyrimidine biosynthesis pathway. researchgate.netacs.org

The most common mechanisms of resistance to DHODH inhibitors involve alterations within the pfdhodh gene. nih.gov These alterations fall into two main categories: point mutations and gene amplification. researchgate.netrcsb.orgnih.gov

Point Mutations: In vitro selection experiments using various DHODH inhibitors have identified numerous single nucleotide polymorphisms (SNPs) in the pfdhodh gene that confer resistance. rcsb.orgnih.gov For the clinical candidate DSM265, at least five distinct amino acid changes were found to reduce its efficacy. nih.gov These mutations are often located within the inhibitor-binding site of the DHODH enzyme. nih.govnih.gov For instance, the C276F mutation, identified in both laboratory selections and a recrudescent parasite from a clinical study, is believed to restrict the size of the drug-binding pocket through conformational changes, thereby hindering inhibitor binding. nih.govbiorxiv.org Other mutations, such as G181C and C276Y, have also been shown to confer resistance to DSM265. researchgate.netnih.gov The mutational flexibility of the DHODH enzyme is a significant challenge, as different inhibitors can select for different resistance mutations. elifesciences.org For example, the I263S mutation provided resistance to the inhibitor TCMDC-125334 but not to DSM265. elifesciences.org

Gene Amplification: An alternative or concurrent mechanism of resistance is the amplification of the pfdhodh target gene. nih.gov An increase in the copy number of the gene leads to overexpression of the DHODH enzyme. biorxiv.org This overabundance of the target protein effectively dilutes the inhibitor's effect, requiring higher drug concentrations to achieve the same level of enzyme inhibition and parasite killing. Copy number variation of the pfdhodh locus has been observed as a resistance mechanism against inhibitors like TCMDC-125334 and has also been found in combination with point mutations. biorxiv.orgelifesciences.orgasm.org A notable case is the SB1-A6 parasite strain, which was found to be pan-resistant to both mitochondrial electron transport chain (mtETC) and DHODH inhibitors. asm.orgnih.gov This strain possesses both a C276F mutation and a duplication of the pfdhodh gene, a combination that contributes to its broad resistance phenotype. biorxiv.orgasm.orgnih.gov

Table 1: Selected Point Mutations in P. falciparum DHODH Conferring Resistance

Mutation Selecting Compound(s) Consequence References
C276F DSM265, Acridones Reduces inhibitor binding capacity; contributes to pan-resistance. nih.govbiorxiv.orgasm.org
C276Y DSM265 Confers resistance; found in parasites with comparable fitness to wild-type. researchgate.netnih.gov
G181C DSM265 Leads to reduced drug efficacy. nih.gov
I263S TCMDC-125334 Confers resistance to TCMDC-125334 but not DSM265. elifesciences.org
V532A DSM265 + TCMDC-125334 Confers cross-resistance to both inhibitors. elifesciences.org

Strategies for Overcoming or Mitigating Resistance in Preclinical Models

The rapid emergence of resistance to DHODH inhibitors in preclinical studies underscores the need for strategies to prevent or counteract this phenomenon. researchgate.net

One of the primary strategies explored is the use of combination therapy. rcsb.org This approach is informed by the concept of "collateral sensitivity," where a mutation that confers resistance to one compound simultaneously increases the parasite's sensitivity to a different, structurally distinct compound. researchgate.netelifesciences.org Studies have shown that parasites resistant to one DHODH inhibitor can be hypersensitive to another. rcsb.orgnih.gov This suggests that combining two DHODH inhibitors with incompatible resistance pathways could suppress the evolution of resistance. rcsb.orgnih.gov While promising, this strategy is not without challenges. A study combining DSM265 and TCMDC-125334 resulted in the selection of parasites with a DHODH V532A mutation, which conferred cross-resistance to both drugs, highlighting the evolutionary adaptability of the parasite. elifesciences.org

Another key strategy is the development of new structural classes of DHODH inhibitors that are effective against existing resistant strains. nih.govresearchgate.net The azetidine-2-carbonitrile compound, BRD9185 , represents such an effort. It is a potent DHODH inhibitor with a novel structure that demonstrates activity against multidrug-resistant P. falciparum parasites in vitro (EC50 = 0.016 μM). nih.govresearchgate.netmedchemexpress.comnih.gov The development of compounds like this compound, which may not be susceptible to the same resistance mutations as previous inhibitors, is a crucial avenue of research. nih.gov

Furthermore, research into dual-target or double-inhibition approaches is considered a promising way to overcome resistance. researchgate.net By targeting DHODH simultaneously with another essential parasite pathway, the probability of the parasite acquiring the necessary combination of mutations for survival is significantly reduced.

Table 2: Preclinical Strategies Against DHODH Inhibitor Resistance

Strategy Principle Example/Finding References
Collateral Sensitivity-Based Combinations Combining two drugs where resistance to one causes sensitivity to the other. Combining wild-type and mutant-selective inhibitors suppressed resistance emergence. However, combining DSM265 and TCMDC-125334 led to cross-resistance. rcsb.orgnih.govelifesciences.org
Development of Novel Scaffolds Creating new chemical classes of inhibitors to evade existing resistance mechanisms. This compound, an azetidine-2-carbonitrile, is effective against multidrug-resistant parasites. nih.govresearchgate.netnih.gov
Double Inhibition Targeting DHODH and another essential pathway simultaneously. Considered a promising approach to make the evolution of resistance less likely. researchgate.net

Future Research Directions and Unanswered Questions Regarding Brd9185

Further Exploration of BRD9185 Selectivity Across DHODH Orthologues

This compound has been identified as a potent inhibitor of Plasmodium falciparum DHODH (PfDHODH) with an IC50 of 0.012 μM, while showing significantly less activity against human DHODH (HsDHODH) with an IC50 > 50 μM nih.govacs.org. This suggests a degree of selectivity for the parasite enzyme over the human orthologue nih.govacs.org. Further research is needed to comprehensively explore the selectivity profile of this compound across DHODH orthologues from various species, particularly other Plasmodium species that infect humans (e.g., P. vivax, P. ovale, P. malariae, and P. knowlesi). Understanding the structural and biochemical basis for this selectivity is crucial for assessing potential off-target effects and the therapeutic index of this compound. Comparative studies involving enzyme kinetics and inhibition assays with purified DHODH from different species would provide valuable data.

Advanced Structural Biology Studies of this compound-Target Complexes

Structural studies, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), of this compound in complex with PfDHODH are essential to elucidate the precise binding mode and interactions between the inhibitor and its target creative-biostructure.comnih.govcam.ac.uk. While some structural information regarding DHODH inhibitors and their binding sites exists researchgate.netcolab.ws, detailed structural data for this compound bound to PfDHODH is necessary to fully understand its mechanism of action and guide future compound optimization efforts. Such studies can reveal key residues involved in binding, the role of protein conformational changes upon inhibitor binding, and the structural basis for the observed selectivity over human DHODH elifesciences.orgfrontiersin.org. This information would be invaluable for the rational design of novel analogues with improved potency and selectivity.

Investigation of Combination Chemotherapy Approaches with this compound in Preclinical Settings

The emergence of drug resistance in Plasmodium falciparum highlights the importance of combination therapies in malaria treatment openveterinaryjournal.commdpi.com. Investigating the potential of this compound in combination with other antimalarial agents in preclinical settings is a critical future research direction openveterinaryjournal.com. Studies evaluating synergistic or additive effects when this compound is combined with existing or investigational antimalarials targeting different pathways could identify promising drug combinations to overcome or prevent the development of resistance openveterinaryjournal.com. Preclinical efficacy studies in relevant animal models using combination regimens are necessary to assess their effectiveness and potential for preventing resistance selection.

Research into this compound Efficacy Against Other Parasite Life Stages

The malaria parasite has a complex life cycle involving multiple stages in both the human host and the mosquito vector malariavaccine.orgmdpi.com. While this compound has shown activity against blood-stage parasites medchemexpress.comresearchgate.net, its efficacy against other life stages, such as liver stages (sporozoites and hepatic merozoites) and sexual stages (gametocytes), warrants further investigation malariavaccine.orgmdpi.com. Compounds active against multiple life stages are highly desirable for their potential to prevent infection (prophylaxis) and block transmission mdpi.comnih.gov. Research using in vitro assays and in vivo models for liver and transmission stages would determine if this compound possesses pan-life cycle activity.

Development of Novel Analogues for Enhanced Activity or Overcoming Resistance

Building upon the structural and biological insights gained from further research, the development of novel analogues of this compound is a key area for future work acs.org. Medicinal chemistry efforts can focus on synthesizing compounds with modifications aimed at enhancing potency, improving pharmacokinetic properties, increasing selectivity, or overcoming potential resistance mechanisms that might emerge researchgate.net. Structure-activity relationship (SAR) studies, guided by structural biology data, can help identify key moieties essential for activity and selectivity acs.org. Furthermore, investigating the potential for the parasite to develop resistance to this compound and designing analogues that are less susceptible to resistance mechanisms are crucial steps in the drug discovery process.

Q & A

How can researchers formulate a focused and testable research question for studying BRD9185’s biochemical mechanisms?

Begin by identifying gaps in existing literature (e.g., incomplete mechanistic pathways or unresolved structure-activity relationships). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question . For example:

"How does this compound modulate [specific protein/enzyme] activity in [cell type/model], and what structural features drive this interaction?" Avoid overly broad questions (e.g., "What does this compound do?") and prioritize specificity, such as linking molecular interactions to phenotypic outcomes .

Q. What experimental design principles are critical for validating this compound’s target engagement in vitro?

Employ dose-response assays with appropriate controls (e.g., vehicle, positive/negative controls) to establish potency (IC50/EC50) and selectivity . Use orthogonal methods (e.g., SPR for binding kinetics, cellular thermal shift assays for target stabilization) to confirm interactions . Document experimental parameters rigorously (e.g., buffer conditions, cell passage numbers) to ensure reproducibility .

Q. How should researchers conduct a systematic literature review to contextualize this compound’s novelty?

Use databases like PubMed, SciFinder, and Reaxys with search terms combining "this compound" with "synthesis," "mechanism," or "[specific disease model]." Prioritize primary sources (peer-reviewed articles, patents) over reviews. Critically evaluate conflicting data (e.g., discrepancies in reported IC50 values) by comparing experimental conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different disease models?

Perform comparative meta-analysis of published datasets, stratifying results by model type (e.g., in vitro vs. in vivo), dosage, and endpoint metrics. Investigate confounding variables such as off-target effects using CRISPR/Cas9 knockout models or proteomic profiling . For example, if this compound shows efficacy in cancer cell lines but not in animal models, assess pharmacokinetic factors (e.g., bioavailability, metabolite activity) .

Q. What advanced methodologies are recommended for optimizing this compound’s synthetic route to improve yield and purity?

Apply Design of Experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading, solvent polarity) systematically . Use HPLC-MS or NMR-driven purification to isolate and characterize byproducts. For chiral centers, employ asymmetric catalysis or chiral stationary-phase chromatography . Report yields as isolated masses with purity ≥95% (via elemental analysis or HRMS) .

Q. How can multi-omics data (transcriptomic, proteomic) be integrated to elucidate this compound’s polypharmacology?

Combine RNA-seq data (differential gene expression) with phosphoproteomics to map signaling pathway perturbations. Use pathway enrichment tools (e.g., DAVID, Metascape) to identify overrepresented biological processes. Validate hypotheses with siRNA knockdown or chemical inhibitors of candidate nodes .

Q. What strategies mitigate bias when interpreting this compound’s therapeutic potential in preclinical studies?

Implement blinded analysis for histopathology or behavioral assessments. Use randomized animal cohorts and power calculations to ensure adequate sample sizes. Disclose all raw data (e.g., Western blot uncropped images) in supplementary materials to avoid selective reporting .

Q. How should researchers design mechanistic studies to distinguish this compound’s on-target effects from epigenetic modulation?

Employ chemical probes (e.g., this compound analogs with abolished binding affinity) in parallel experiments. Use CRISPR-dCas9 systems to selectively inhibit putative targets and assess rescue phenotypes . For epigenetic effects, perform ChIP-seq or methylation arrays pre- and post-treatment .

Methodological Guidelines

Q. What analytical techniques are essential for characterizing this compound’s stability under physiological conditions?

  • LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 2.0) and plasma .
  • DSC/TGA : Assess thermal stability and polymorphic transitions .
  • Light-scattering assays : Monitor aggregation propensity in PBS over 72 hours .

Q. How can researchers ensure reproducibility when reporting this compound’s in vivo efficacy?

Adhere to ARRIVE guidelines for animal studies: specify strain, sex, age, and housing conditions. Use sham-operated or vehicle-treated controls. Publish raw data (e.g., tumor growth curves, survival rates) in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BRD9185
Reactant of Route 2
BRD9185

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。